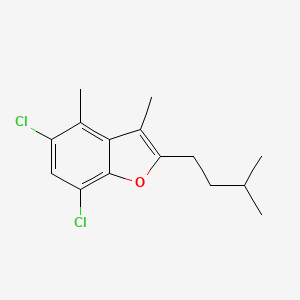
Benzenamine, 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with an aniline moiety at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with 4-chloro-3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde in the presence of a base such as sodium hydroxide can yield the desired pyrazole ring .
-
Introduction of the Aniline Moiety: : The aniline moiety can be introduced through a nucleophilic substitution reaction. For example, 4-chloro-3-methyl-1-phenyl-1H-pyrazole can be reacted with aniline in the presence of a suitable catalyst to form 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline .
Industrial Production Methods
Industrial production of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline can undergo various types of chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products .
-
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives .
-
Substitution: : The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
-
Chemistry: : The compound serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies .
-
Biology: : Pyrazole derivatives, including 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline, have shown potential as enzyme inhibitors and have been investigated for their biological activities .
-
Medicine: : The compound has been explored for its potential therapeutic applications, including its use as an anti-inflammatory, analgesic, and antimicrobial agent .
-
Industry: : It can be used in the development of agrochemicals, dyes, and other industrial products .
Mecanismo De Acción
The mechanism of action of 3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways .
-
Pathways Involved: : The compound can affect various biochemical pathways, including those related to inflammation, pain, and microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-methoxy-1-methyl-1H-pyrazol-5-yl)aniline: Similar structure with a methoxy group instead of a chloro group.
3-(4-fluoro-1-methyl-1H-pyrazol-5-yl)aniline: Similar structure with a fluoro group instead of a chloro group.
Uniqueness
3-(4-chloro-1-methyl-1H-pyrazol-5-yl)aniline is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in enzymes and receptors .
Propiedades
Número CAS |
573712-02-4 |
|---|---|
Fórmula molecular |
C10H10ClN3 |
Peso molecular |
207.66 g/mol |
Nombre IUPAC |
3-(4-chloro-2-methylpyrazol-3-yl)aniline |
InChI |
InChI=1S/C10H10ClN3/c1-14-10(9(11)6-13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |
Clave InChI |
DHFXBEQIXXMTRJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)Cl)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
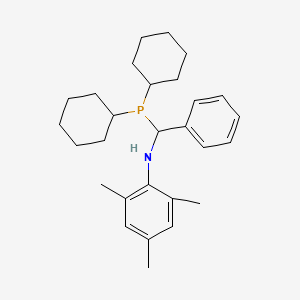
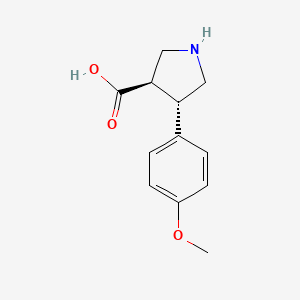
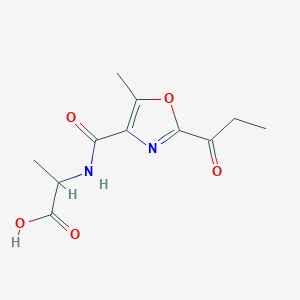
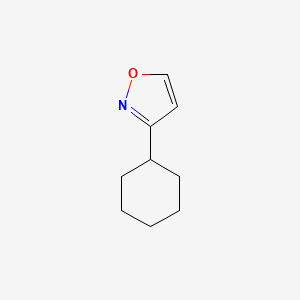

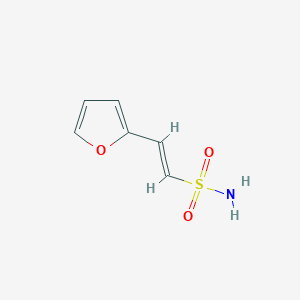

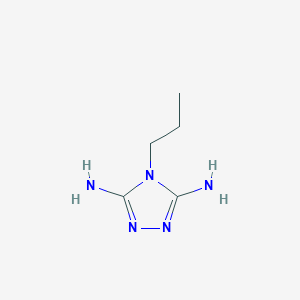
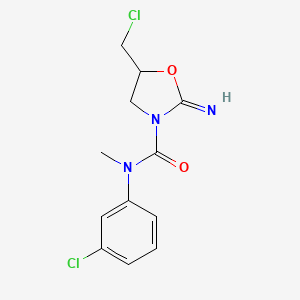
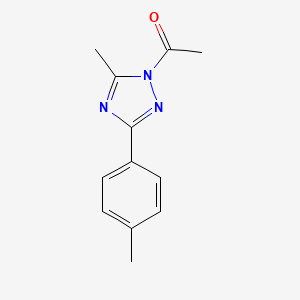

![Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper](/img/structure/B12882149.png)
